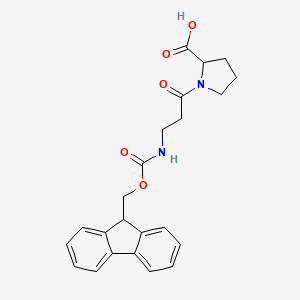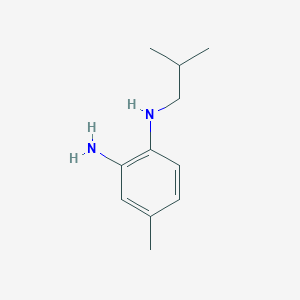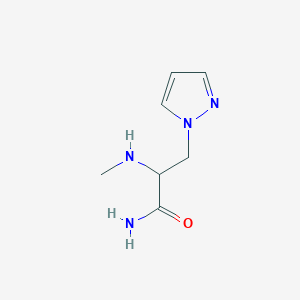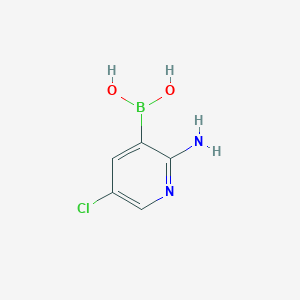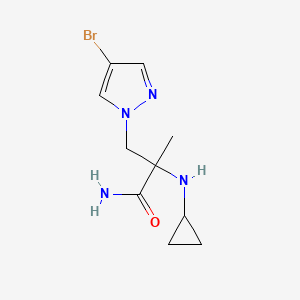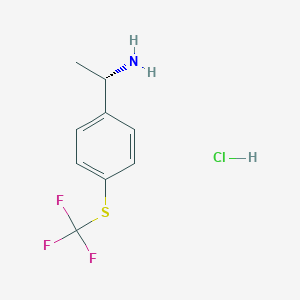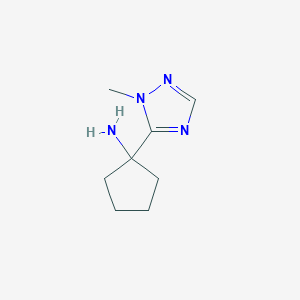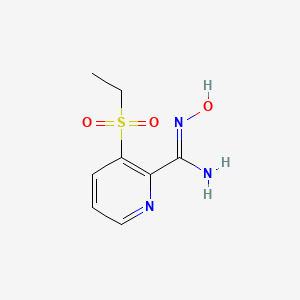
3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethanesulfonyl group attached to a pyridine ring, along with a hydroxypyridine carboximidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide typically involves multiple steps. One common method starts with the preparation of the pyridine-2-carboximidamide core, followed by the introduction of the ethanesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the use of triethylamine as a base and ethanesulfonyl chloride as a sulfonating agent under controlled temperature conditions is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The ethanesulfonyl group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(methanesulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(propylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(butanesulfonyl)-N’-hydroxypyridine-2-carboximidamide
Uniqueness
Compared to similar compounds, 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide exhibits unique properties due to the specific length and structure of the ethanesulfonyl group. This can affect its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research applications .
Propiedades
Fórmula molecular |
C8H11N3O3S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O3S/c1-2-15(13,14)6-4-3-5-10-7(6)8(9)11-12/h3-5,12H,2H2,1H3,(H2,9,11) |
Clave InChI |
USDFSLAALXXADW-UHFFFAOYSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=C(N=CC=C1)/C(=N/O)/N |
SMILES canónico |
CCS(=O)(=O)C1=C(N=CC=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


